molecular formula C16H14N4O2 B13368920 N-(2-hydroxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(2-hydroxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13368920
M. Wt: 294.31 g/mol
InChI Key: NVARDDRSCMNURZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a hydroxyphenyl group, and a methylphenyl group. Triazole derivatives are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a nucleophilic substitution reaction using a hydroxyphenyl halide.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The triazole ring can be reduced to form a dihydrotriazole derivative.

    Substitution: The hydroxyphenyl group can undergo electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common electrophiles include halogens and nitro groups, and the reactions are typically carried out in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted hydroxyphenyl derivatives.

Scientific Research Applications

N-(2-hydroxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antifungal, antibacterial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The triazole ring is known to interact with metal ions, which can play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide: Lacks the methyl group on the phenyl ring.

    N-(2-hydroxyphenyl)-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    N-(2-hydroxyphenyl)-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide: Contains a nitro group instead of a methyl group on the phenyl ring.

Uniqueness

N-(2-hydroxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to the presence of both hydroxyphenyl and methylphenyl groups, which can influence its biological activity and chemical reactivity. The combination of these functional groups can result in distinct interactions with molecular targets and pathways, leading to unique biological effects.

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H14N4O2/c1-11-6-8-12(9-7-11)20-10-17-15(19-20)16(22)18-13-4-2-3-5-14(13)21/h2-10,21H,1H3,(H,18,22)

InChI Key

NVARDDRSCMNURZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.